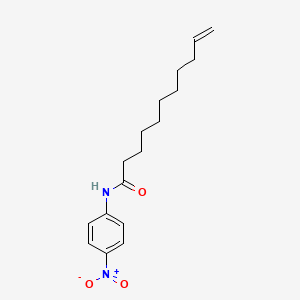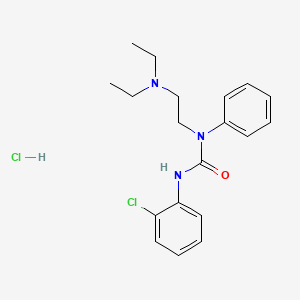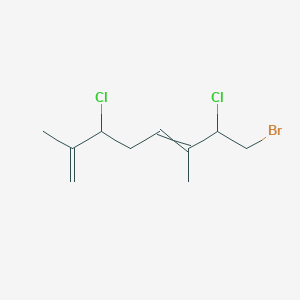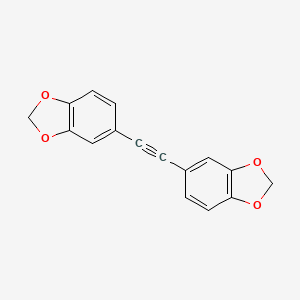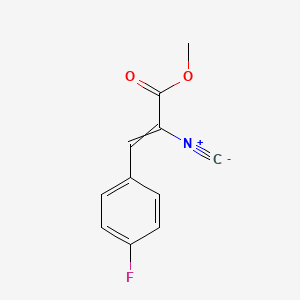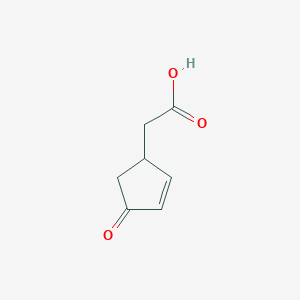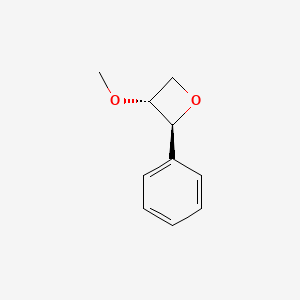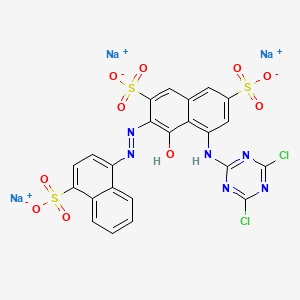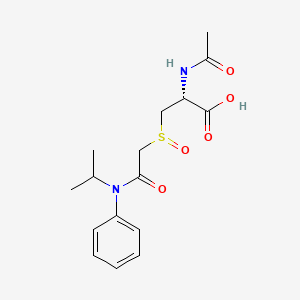
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an alanine backbone, an acetyl group, and a sulfinyl group attached to a phenylamino moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of the amino group: The amino group of L-alanine is protected using an acetyl group to prevent unwanted reactions.
Formation of the sulfinyl group: The sulfinyl group is introduced through a sulfoxidation reaction, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with the phenylamino moiety: The protected L-alanine is then coupled with the phenylamino moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylamino derivatives.
科学的研究の応用
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Signal transduction modulation: Interfering with signaling pathways, leading to altered cellular responses.
Gene expression regulation: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- can be compared with other similar compounds, such as:
L-Alanine derivatives: Compounds with different substituents on the alanine backbone.
Sulfinyl compounds: Molecules containing sulfinyl groups with varying substituents.
Phenylamino derivatives: Compounds with different functional groups attached to the phenylamino moiety.
Uniqueness
The uniqueness of L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
75888-20-9 |
|---|---|
分子式 |
C16H22N2O5S |
分子量 |
354.4 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfinylpropanoic acid |
InChI |
InChI=1S/C16H22N2O5S/c1-11(2)18(13-7-5-4-6-8-13)15(20)10-24(23)9-14(16(21)22)17-12(3)19/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)(H,21,22)/t14-,24?/m0/s1 |
InChIキー |
CNWLVEUDIQYPOY-LNYMIDHXSA-N |
異性体SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)C[C@@H](C(=O)O)NC(=O)C |
正規SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)CC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


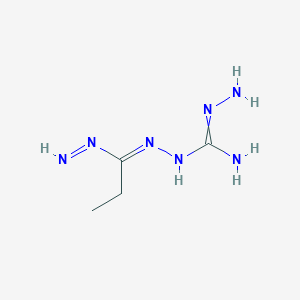
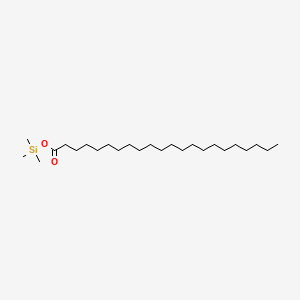
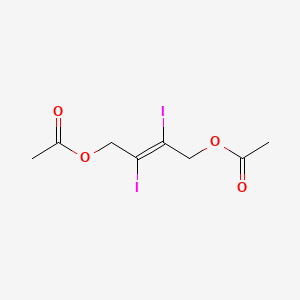
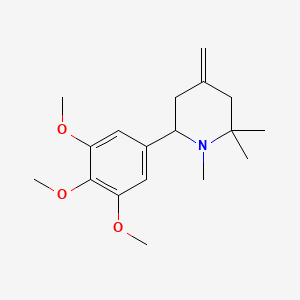
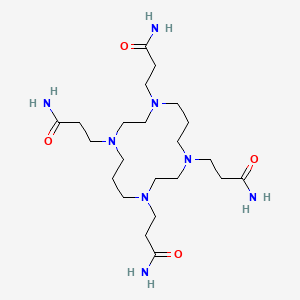
![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
